Cas no 1215111-75-3 (6-Azaspiro[2.5]octan-5-one)
6-Azaspiro[2.5]octan-5-one Chemical and Physical Properties
Names and Identifiers
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- 6-AZASPIRO[2.5]OCTAN-5-ONE
- 6-Azaspiro[2.5]octan-5-one
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- MDL: MFCD24618173
- Inchi: 1S/C7H11NO/c9-6-5-7(1-2-7)3-4-8-6/h1-5H2,(H,8,9)
- InChI Key: DUYLKMKIJRQQFH-UHFFFAOYSA-N
- SMILES: O=C1CC2(CCN1)CC2
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
- Complexity: 149
- XLogP3: 0.6
- Topological Polar Surface Area: 29.1
6-Azaspiro[2.5]octan-5-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A289001366-250mg |
6-Azaspiro[2.5]octan-5-one |
1215111-75-3 | 95% | 250mg |
$602.41 | 2023-09-04 | |
| Alichem | A289001366-1g |
6-Azaspiro[2.5]octan-5-one |
1215111-75-3 | 95% | 1g |
$1435.14 | 2023-09-04 | |
| Chemenu | CM205932-1g |
6-Azaspiro[2.5]octan-5-one |
1215111-75-3 | 97% | 1g |
$1316 | 2021-08-04 | |
| Ambeed | A384695-1g |
6-Azaspiro[2.5]octan-5-one |
1215111-75-3 | 95% | 1g |
$1392.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7896-100mg |
6-azaspiro[2.5]octan-7-one |
1215111-75-3 | 95% | 100mg |
¥2138.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7896-250mg |
6-azaspiro[2.5]octan-7-one |
1215111-75-3 | 95% | 250mg |
¥2850.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7896-500mg |
6-azaspiro[2.5]octan-7-one |
1215111-75-3 | 95% | 500mg |
¥4752.0 | 2024-04-25 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU7896-1g |
6-azaspiro[2.5]octan-7-one |
1215111-75-3 | 95% | 1g |
¥7128.0 | 2024-04-25 | |
| Chemenu | CM205932-1g |
6-Azaspiro[2.5]octan-5-one |
1215111-75-3 | 97% | 1g |
$*** | 2023-04-03 | |
| abcr | AB555667-250 mg |
6-Azaspiro[2.5]octan-5-one; . |
1215111-75-3 | 250MG |
€945.30 | 2023-04-13 |
6-Azaspiro[2.5]octan-5-one Suppliers
6-Azaspiro[2.5]octan-5-one Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
Additional information on 6-Azaspiro[2.5]octan-5-one
6-Azaspiro[2.5]octan-5-one: A Comprehensive Overview
The compound with CAS No 1215111-75-3, commonly referred to as 6-Azaspiro[2.5]octan-5-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This spirocyclic compound, characterized by its unique bicyclic structure, has been the subject of numerous studies due to its potential applications in drug design and material science. Recent advancements in synthetic methodologies have further highlighted its versatility and utility in various chemical transformations.
6-Azaspiro[2.5]octan-5-one is structurally defined by a spiro ring system consisting of a five-membered ring fused to a six-membered ring, with a nitrogen atom at the 6-position and a ketone group at the 5-position. This arrangement imparts the molecule with distinct electronic and steric properties, making it an attractive scaffold for further functionalization. Researchers have exploited these properties to develop novel bioactive compounds, including potential candidates for anti-inflammatory and anticancer therapies.
Recent studies have focused on the synthesis of 6-Azaspiro[2.5]octan-5-one derivatives, leveraging advanced catalytic techniques such as transition metal-catalyzed cyclizations and enantioselective synthesis. These methods have enabled the construction of complex stereochemical arrangements, which are critical for optimizing biological activity. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that certain derivatives exhibit potent inhibitory effects against key enzymes involved in inflammatory pathways, suggesting their potential as therapeutic agents.
In addition to its pharmacological applications, 6-Azaspiro[2.5]octan-5-one has also been explored in the realm of materials science. Its rigid bicyclic structure makes it an ideal candidate for constructing advanced materials with tailored mechanical and electronic properties. For example, researchers have incorporated this compound into polymer networks to enhance their thermal stability and mechanical strength, opening new avenues for its use in high-performance polymers.
The synthesis of 6-Azaspiro[2.5]octan-5-one typically involves multi-step processes that combine traditional organic reactions with modern catalytic strategies. A common approach involves the cyclization of appropriately substituted diamines or amino ketones under controlled conditions to form the spirocyclic core. Recent innovations in this area have focused on improving reaction efficiency and selectivity, often utilizing microwave-assisted synthesis or continuous flow reactors to achieve higher yields and purities.
Moreover, computational chemistry has played a pivotal role in understanding the electronic structure and reactivity of 6-Azaspiro[2.5]octan-5-one. Density functional theory (DFT) calculations have provided insights into its π-electron distribution and orbital interactions, which are crucial for predicting its reactivity in various chemical transformations. These computational studies have also guided the design of novel derivatives with enhanced bioactivity or stability.
Despite its promising applications, challenges remain in fully harnessing the potential of 6-Azaspiro[2.5]octan-5-one. Issues such as scalability of synthesis and optimization of biological efficacy require further investigation. However, ongoing research efforts are addressing these challenges through interdisciplinary approaches that integrate organic synthesis, computational modeling, and biological testing.
In conclusion, 6-Azaspiro[2.5]octan-5-one stands as a testament to the ingenuity of modern chemistry, offering a versatile platform for innovation across multiple disciplines. With continued advancements in synthetic methods and an increasing understanding of its molecular properties, this compound is poised to make significant contributions to both academic research and industrial applications.
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